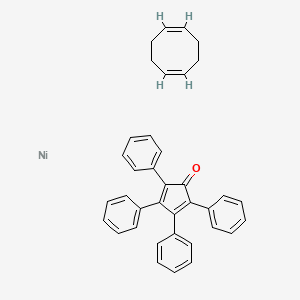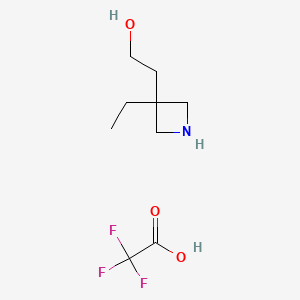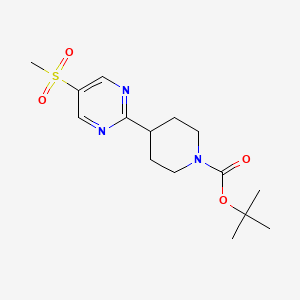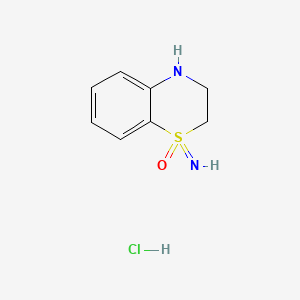![molecular formula C5H7ClN4 B6608434 4-[(3H-diazirin-3-yl)methyl]-1H-imidazolehydrochloride CAS No. 2839156-52-2](/img/structure/B6608434.png)
4-[(3H-diazirin-3-yl)methyl]-1H-imidazolehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3H-diazirin-3-yl)methyl]-1H-imidazolehydrochloride is a chemical compound that features a diazirine group attached to an imidazole ring. This compound is of interest due to its unique photoreactive properties, which make it useful in various scientific applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3H-diazirin-3-yl)methyl]-1H-imidazolehydrochloride typically involves the formation of the diazirine ring followed by its attachment to the imidazole moiety. The diazirine ring can be synthesized through the reaction of a suitable precursor with a diazo compound under specific conditions. The imidazole ring is then introduced through a coupling reaction, often facilitated by a catalyst such as silver oxide in a solvent like dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and final product.
Chemical Reactions Analysis
Types of Reactions
4-[(3H-diazirin-3-yl)methyl]-1H-imidazolehydrochloride undergoes various types of chemical reactions, including:
Photolysis: Upon exposure to UV light, the diazirine ring can generate a reactive carbene intermediate.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the diazirine group is replaced by other functional groups.
Common Reagents and Conditions
Photolysis: UV light (around 365 nm) is commonly used to induce photolysis.
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, alcohols) and catalysts like silver oxide are used.
Major Products
Scientific Research Applications
4-[(3H-diazirin-3-yl)methyl]-1H-imidazolehydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action for 4-[(3H-diazirin-3-yl)methyl]-1H-imidazolehydrochloride involves the generation of a reactive carbene intermediate upon exposure to UV light. This carbene can then form covalent bonds with nearby molecules, allowing for the study of molecular interactions and the identification of binding sites . The molecular targets and pathways involved depend on the specific application and the molecules present in the environment.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol
- 4-[3-(Trifluoromethyl)diazirin-3-yl]benzoic acid N-hydroxysuccinimide ester
- 2,3-Bis(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)oxirane
Uniqueness
4-[(3H-diazirin-3-yl)methyl]-1H-imidazolehydrochloride is unique due to its combination of a diazirine group with an imidazole ring, providing both photoreactivity and the chemical versatility of the imidazole moiety. This makes it particularly useful in applications requiring precise molecular interactions and labeling.
Properties
IUPAC Name |
5-(3H-diazirin-3-ylmethyl)-1H-imidazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4.ClH/c1(5-8-9-5)4-2-6-3-7-4;/h2-3,5H,1H2,(H,6,7);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSXDXHQMMUBJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC2N=N2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.59 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{10-[2-(dimethylamino)ethyl]-3,5-dioxa-10,12-diazatricyclo[7.3.0.0,2,6]dodeca-1,6,8,11-tetraen-11-yl}ethan-1-amine trihydrochloride](/img/structure/B6608352.png)
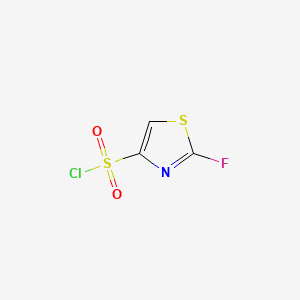
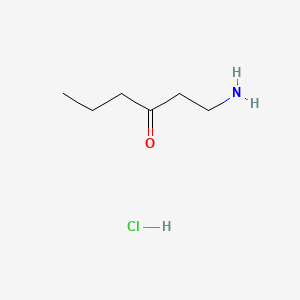
![Tert-butyl 6-(hydroxymethyl)-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B6608367.png)
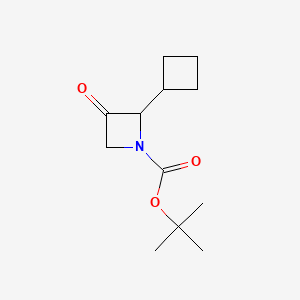
![{10,10-difluoro-8-azabicyclo[4.3.1]decan-1-yl}methanol hydrochloride](/img/structure/B6608386.png)
![N-[1-(aminomethyl)cyclopropyl]propane-2-sulfonamidehydrochloride](/img/structure/B6608391.png)
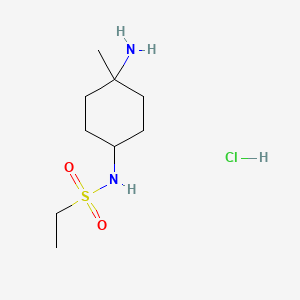
![4-fluoro-2-[(piperazin-1-yl)methyl]benzaldehyde dihydrochloride](/img/structure/B6608404.png)
